

Application Note: MTT Assay for Viability and Cytotoxicity in Suspension Cell Lines

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Compound of Interest

Compound Name: MTTC

Cat. No.: B1662990

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.^[1] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.^{[2][3]} This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, particularly succinate dehydrogenase, located in the mitochondria of metabolically active cells.^{[4][5]} The resulting formazan crystals are solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the sample.^{[1][2]} This method is a cornerstone in drug discovery and toxicology for evaluating cellular responses to various treatments and stimuli.^[5]

Reagents and Materials

Proper preparation and storage of reagents are critical for reliable and reproducible results.

Reagent/Material	Preparation and Storage Instructions
MTT Reagent	Stock Solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[1][6][7] Preparation: Dissolve MTT powder in PBS, vortex or sonicate to mix, and filter-sterilize through a 0.2 µm filter.[6][7] Storage: Store in light-protected aliquots at -20°C for up to 6 months.[1][6] Avoid repeated freeze-thaw cycles. The solution should be yellow; discard if it appears blue or green.[8]
Solubilization Solution	Option 1 (DMSO): 100% Dimethyl Sulfoxide. Option 2 (Acidified Isopropanol): 4 mM HCl, 0.1% NP40 in isopropanol.[7] Storage: Store at room temperature in a tightly sealed, appropriate solvent-resistant container.[7]
Cell Culture Medium	Use medium appropriate for the specific suspension cell line. For the MTT incubation step, serum-free medium is recommended to prevent interference.[4][5][6]
Equipment & Consumables	- 96-well flat-bottom sterile microplates- Microplate-compatible centrifuge[7]- Multi-channel pipette- Microplate reader (spectrophotometer) with 570 nm and 630 nm filters[4][5]- CO2 incubator (37°C, 5% CO2)[4]- Sterile PBS

Experimental Workflow Diagram



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Caption: Workflow of the MTT assay for suspension cells.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Step 1: Cell Seeding

- Culture cells to the exponential growth phase.
- Harvest the suspension cells by centrifugation (e.g., 500 x g for 5 minutes).[8]
- Resuspend the cell pellet in fresh culture medium and perform a cell count (e.g., using a hemocytometer).

- Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[\[9\]](#)
- Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- To avoid "edge effects," fill the perimeter wells with 100 μ L of sterile PBS or media and do not use them for experimental samples.[\[4\]](#)

Step 2: Compound Treatment

- Prepare serial dilutions of your test compound(s) in culture medium.
- Add the desired volume of the compound dilutions to the appropriate wells. Include vehicle controls (medium with the compound's solvent, e.g., <0.5% DMSO) and untreated controls (medium only).[\[9\]](#)
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Step 3: MTT Incubation

- Following the treatment incubation, add 10-50 μ L of the 5 mg/mL MTT solution to each well. [\[4\]](#) An alternative is to first centrifuge the plate, remove the old media, and then add 50 μ L of serum-free media plus 50 μ L of MTT solution.[\[6\]](#)[\[7\]](#)
- Gently mix the plate and incubate for 2-4 hours at 37°C.[\[4\]](#)[\[8\]](#) During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[\[4\]](#)

Step 4: Formazan Solubilization

- To pellet the cells and formazan crystals, centrifuge the microplate at 1,000 x g for 5 minutes at 4°C.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- CRITICAL STEP: Carefully aspirate the supernatant from each well without disturbing the cell pellet. Leaving a small amount of media behind is preferable to losing the pellet.
- Add 100-150 μ L of the MTT solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[\[1\]](#)[\[4\]](#)

- Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Pipetting up and down can also aid dissolution.[4]

Step 5: Data Acquisition

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][8]
- It is recommended to use a reference wavelength of 630 nm or 650 nm to correct for background absorbance from cell debris and other factors.[5][8]
- Read the plate within 1 hour of adding the solubilization solution.[6]

Mechanism of MTT Reduction

Caption: MTT is reduced by mitochondrial enzymes in viable cells.

Data Analysis

- Correct for Background: Average the absorbance values of the blank wells (media, MTT, and solvent only) and subtract this value from all other readings.[6]
- Calculate Percentage Viability: Normalize the data to the untreated control cells to determine the relative cell viability. Use the following formula:[1]

$$\% \text{ Cell Viability} = (\text{Mean Absorbance of Treated Cells} / \text{Mean Absorbance of Untreated Control Cells}) \times 100\%[1][10]$$

- Plot Data: Create a dose-response curve by plotting the % Cell Viability (Y-axis) against the compound concentration (X-axis). This can be used to determine metrics like the IC50 (the concentration of a drug that inhibits cell viability by 50%).

Troubleshooting

Problem	Potential Cause(s)	Recommended Solution(s)
High Background Absorbance	- Microbial contamination (bacteria/yeast can reduce MTT).- Phenol red or serum components in the media interfering with readings.[9]	- Visually inspect plates for contamination; use sterile technique.[8]- Use phenol red-free and/or serum-free medium during the MTT incubation step.[4][6]
Low Absorbance Readings	- Cell seeding density is too low.[9]- Insufficient incubation time with MTT reagent.[9]- Cell death due to over-confluency or nutrient depletion.	- Optimize cell seeding density with a titration experiment.[9]- Increase MTT incubation time (up to 4 hours is typical).- Ensure cells are healthy and in the logarithmic growth phase.[9]
High Variability Between Replicates	- Inconsistent cell seeding due to improper mixing of cell suspension.- Pipetting errors.[4]- "Edge effect" due to evaporation in outer wells.	- Thoroughly mix the cell suspension before and during plating.[11]- Calibrate pipettes and use careful pipetting technique.[4]- Do not use the outer wells for samples; fill them with sterile PBS instead.[4]
Incomplete Formazan Solubilization	- Insufficient solvent volume.- Inadequate mixing or incubation time.[4]	- Ensure the solvent volume is sufficient (e.g., 150 μ L).- Increase shaking time/intensity or gently pipette to mix.[4][6]

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